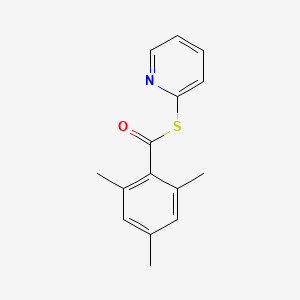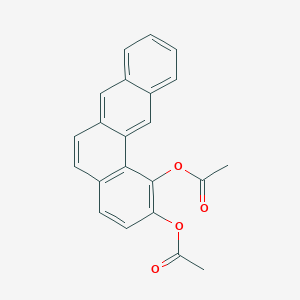
Benz(a)anthracene-1,2-diol, 1,2-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-1,2-diol, 1,2-diacetate is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant chemical properties This compound is characterized by the presence of two acetate groups attached to the diol form of benz(a)anthracene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-1,2-diol, 1,2-diacetate typically involves the acetylation of benz(a)anthracene-1,2-diol. The process begins with the preparation of benz(a)anthracene-1,2-diol, which can be synthesized through the oxidation of benz(a)anthracene using oxidizing agents such as potassium permanganate or chromium trioxide. The diol is then reacted with acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Benz(a)anthracene-1,2-diol, 1,2-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetate back to the diol or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts.
Major Products Formed:
Oxidation: Benz(a)anthracene-1,2-quinone, other quinones.
Reduction: Benz(a)anthracene-1,2-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benz(a)anthracene-1,2-diol, 1,2-diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential as a therapeutic agent or as a probe in diagnostic assays.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Benz(a)anthracene-1,2-diol, 1,2-diacetate exerts its effects involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting replication and transcription processes. It can also interact with enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response, signal transduction, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benz(a)anthracene-1,2-diol: The diol form, a precursor in the synthesis of the diacetate.
Benz(a)anthracene-7,12-dione: Another derivative with distinct chemical properties.
Uniqueness: Benz(a)anthracene-1,2-diol, 1,2-diacetate is unique due to the presence of acetate groups, which enhance its solubility and reactivity compared to its parent compound and other derivatives. This makes it a valuable compound in various applications, particularly in synthetic chemistry and material science.
Propriétés
Numéro CAS |
84040-73-3 |
|---|---|
Formule moléculaire |
C22H16O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(1-acetyloxybenzo[a]anthracen-2-yl) acetate |
InChI |
InChI=1S/C22H16O4/c1-13(23)25-20-10-9-15-7-8-18-11-16-5-3-4-6-17(16)12-19(18)21(15)22(20)26-14(2)24/h3-12H,1-2H3 |
Clé InChI |
AONXHVFMNYEETQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=CC3=CC4=CC=CC=C4C=C32)C=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B14413350.png)
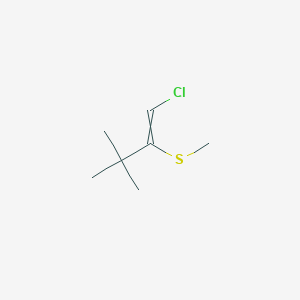

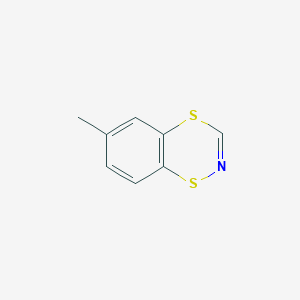
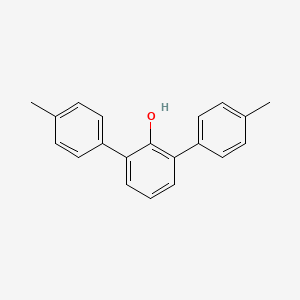
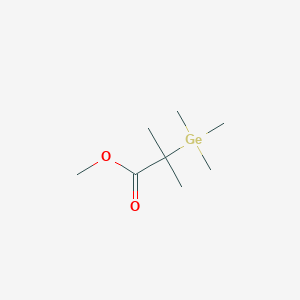
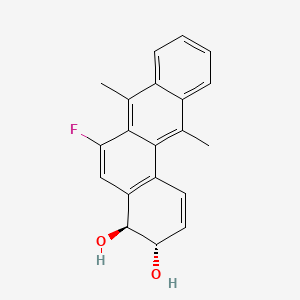

![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)


